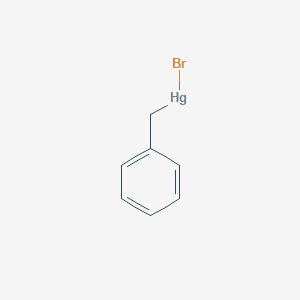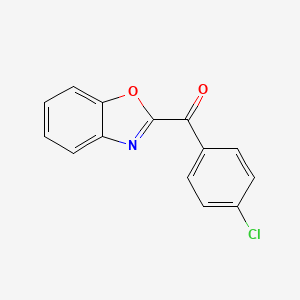
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Benzoxazole oxides.
Reduction: Benzoxazole amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
科学的研究の応用
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting cell proliferation pathways .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler structure without the chlorophenyl group.
Benzimidazole: Similar heterocyclic structure but with different substituents.
Indole: Another heterocyclic compound with a different ring structure.
Uniqueness
(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is unique due to the presence of both benzoxazole and chlorophenyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
62458-12-2 |
|---|---|
分子式 |
C14H8ClNO2 |
分子量 |
257.67 g/mol |
IUPAC名 |
1,3-benzoxazol-2-yl-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H |
InChIキー |
LEYFNGOWDYDBIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
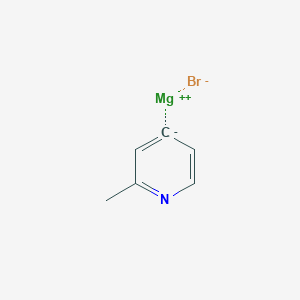
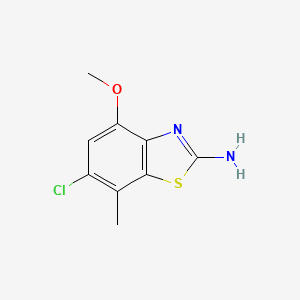
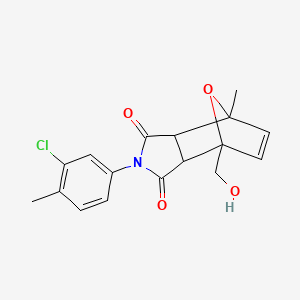
![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

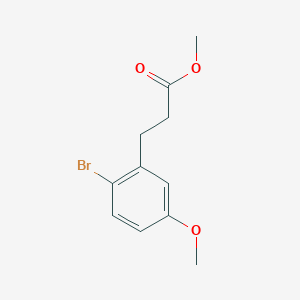
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

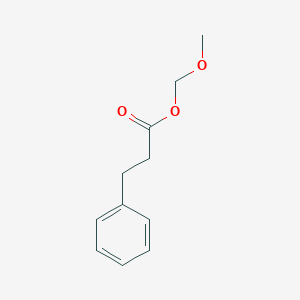
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
